3-benzyl-2-{[(3-fluorophenyl)methyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one
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Overview
Description
3-benzyl-2-{[(3-fluorophenyl)methyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is a heterocyclic compound that features a thieno[3,2-d]pyrimidine core. This compound is of interest due to its potential biological activities and applications in medicinal chemistry. The presence of both sulfur and fluorine atoms in its structure suggests it may exhibit unique chemical properties and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-2-{[(3-fluorophenyl)methyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives with formic acid or triethyl orthoformate to form the thieno[3,2-d]pyrimidin-4-one core .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
3-benzyl-2-{[(3-fluorophenyl)methyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the pyrimidinone ring can be reduced to form the corresponding alcohol.
Substitution: The benzyl and fluorophenylmethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents such as alkyl halides, aryl halides, and various nucleophiles (e.g., amines, thiols) can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thieno[3,2-d]pyrimidin-4-one derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Mechanism of Action
The mechanism of action of 3-benzyl-2-{[(3-fluorophenyl)methyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The presence of the fluorophenyl group may enhance binding affinity and specificity through interactions with hydrophobic pockets or hydrogen bonding . The sulfur atom can also participate in redox reactions, potentially modulating the activity of target proteins.
Comparison with Similar Compounds
Similar Compounds
- 3-benzyl-2-sulfanylidene-2,3-dihydro-1H-spiro[benzo[h]quinazoline-5,1′-cycloheptan]-4(6H)-one
- 2-(4-benzoylphenoxy)-1-[2-(1-methyl-1H-indol-3-yl)methyl)-1H-benzo[d]imidazol-1-yl] ethanone
Uniqueness
3-benzyl-2-{[(3-fluorophenyl)methyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is unique due to the combination of a thieno[3,2-d]pyrimidine core with benzyl and fluorophenylmethyl groups. This structure imparts distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
3-benzyl-2-[(3-fluorophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN2OS2/c21-16-8-4-7-15(11-16)13-26-20-22-17-9-10-25-18(17)19(24)23(20)12-14-5-2-1-3-6-14/h1-8,11H,9-10,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIWVLXKIPJDFRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C1N=C(N(C2=O)CC3=CC=CC=C3)SCC4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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